2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline
CAS No.: 133610-12-5
Cat. No.: VC15895740
Molecular Formula: C19H13NS
Molecular Weight: 287.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline - 133610-12-5](/images/structure/VC15895740.png)
Specification
CAS No. | 133610-12-5 |
---|---|
Molecular Formula | C19H13NS |
Molecular Weight | 287.4 g/mol |
IUPAC Name | 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline |
Standard InChI | InChI=1S/C19H13NS/c1-3-7-18-14(5-1)9-10-16(20-18)11-12-17-13-15-6-2-4-8-19(15)21-17/h1-13H/b12-11+ |
Standard InChI Key | BSCKHKVUCAFICJ-VAWYXSNFSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC4=CC=CC=C4S3 |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC4=CC=CC=C4S3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The compound has the molecular formula C₁₉H₁₃NS, corresponding to a molecular weight of 287.378 g/mol . Its structure comprises a quinoline ring (a bicyclic system with a benzene ring fused to a pyridine ring) linked to a benzothiophene group (a thiophene fused to a benzene ring) through a trans-ethylene (-CH=CH-) bridge (Figure 1). The E stereochemistry indicates that the two aromatic systems are on opposite sides of the double bond.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 133610-12-5 | |
Molecular Formula | C₁₉H₁₃NS | |
Molecular Weight | 287.378 g/mol | |
Exact Mass | 287.077 Da | |
Topological Polar Surface Area | 41.13 Ų | |
LogP (Partition Coefficient) | 5.62 |
Synthesis and Structural Elucidation
Characterization Techniques
The compound’s structure would typically be confirmed through:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to assign proton and carbon environments.
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High-Resolution Mass Spectrometry (HRMS): To verify molecular weight .
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X-ray Crystallography: For definitive stereochemical assignment, as demonstrated for related quinoline-benzimidazole hybrids .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The compound’s LogP value of 5.62 suggests high lipophilicity, which may influence its pharmacokinetic behavior. The benzothiophene moiety’s sulfur atom could participate in hydrogen bonding or coordinate with metal ions, though experimental data on these interactions are lacking.
Spectral Data
Although specific NMR or IR data for this compound are unavailable, analogous quinoline derivatives exhibit characteristic signals:
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